Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-chlorobenzylsulfonyl group and a piperazine ring modified by an ethyl carboxylate ester. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The sulfonyl group enhances metabolic stability and influences receptor binding affinity, while the piperazine moiety contributes to solubility and pharmacokinetic profiles . The 4-chlorobenzyl substituent may improve lipophilicity and target specificity through halogen interactions .
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-2-31-22(28)27-13-11-26(12-14-27)20-21(25-19-6-4-3-5-18(19)24-20)32(29,30)15-16-7-9-17(23)10-8-16/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWDOXZASRPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a suitable diketone The resulting quinoxaline is then subjected to sulfonylation using 4-chlorobenzyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core would yield quinoxaline N-oxides, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
Synthesis Overview
The synthesis of Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Quinoxaline Core : Cyclization reactions involving hydrazine derivatives.
- Introduction of the Sulfonyl Group : Utilization of sulfonyl chlorides in the presence of bases.
- Attachment of the Piperazine Moiety : Nucleophilic substitution reactions to link the piperazine derivative.
These steps often require specific solvents like dichloromethane or ethanol, and may involve heating or catalyst use for optimal yield.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. In vitro evaluations indicate that this compound exhibits efficacy comparable to standard antibiotics, highlighting its potential in treating infections .
Anticancer Research
The compound has been explored for its anticancer properties. Quinoxaline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways and induction of apoptosis.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | |
| This compound | HeLa (Cervical Cancer) | 12.5 |
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit neuroprotective effects and have potential applications in treating neurological disorders.
Case Study: Antipsychotic Activity
Studies on related piperazine derivatives have shown promise as antipsychotic agents, with some compounds demonstrating superior activity compared to established medications like Risperidone .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group may enhance binding affinity to certain proteins, while the piperazine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
*Calculated based on standard atomic weights.
Functional Group Analysis
- Sulfonyl vs. Carbonyl Linkers : Compounds with sulfonyl groups (e.g., ) exhibit higher metabolic stability compared to carbonyl-linked analogs (e.g., ), as sulfonates resist enzymatic hydrolysis. The target compound’s 4-chlorobenzylsulfonyl group may enhance binding to hydrophobic enzyme pockets .
- Piperazine Modifications : Ethyl carboxylate esters (target, ) improve aqueous solubility over unmodified piperazines (e.g., ), which are prone to rapid clearance.
Pharmacological Potential
- Receptor Antagonism : Piperazine-sulfonyl derivatives (e.g., ) show serotonin receptor antagonism, though the target compound’s larger structure may shift selectivity.
Physicochemical Properties
Biological Activity
Ethyl 4-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperazine-1-carboxylate is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological properties. Its chemical formula is , indicating the presence of a sulfonyl group, a piperazine moiety, and a quinoxaline nucleus.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In studies, compounds similar to this derivative exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
Research indicates that quinoxaline derivatives possess antimicrobial properties. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
- Case Study : A study highlighted that certain quinoxaline derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as antimicrobial agents .
Enzyme Inhibition
The compound acts as an enzyme inhibitor by targeting specific biological pathways. The mechanism involves binding to the active sites of enzymes, thus blocking substrate access or altering enzyme conformation.
- Mechanism of Action : It has been noted that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and microbial resistance, leading to reduced proliferation of cancer cells and pathogens .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Quinoxaline Core : This can be achieved through the condensation of o-phenylenediamine with diketones.
- Introduction of Piperazine : Piperazine is introduced via nucleophilic substitution reactions.
- Sulfonation : The sulfonyl group is added using sulfonyl chlorides under controlled conditions.
Table 1: Biological Activities of Quinoxaline Derivatives
Q & A
Q. Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Quinoxaline sulfonyl chloride | 65 | Recrystallization (EtOH) |
| 2 | Piperazine-coupled intermediate | 48 | Column chromatography (SiO₂, 3:1 Hex/EtOAc) |
| 3 | Final ester product | 72 | Preparative HPLC (C18, 60% ACN) |
| Data extrapolated from |
Q. Table 2: Computational Binding Affinities
| Target Protein | Docking Score (kcal/mol) | MD Simulation RMSD (Å) |
|---|---|---|
| EGFR | -9.2 | 1.8 |
| VEGFR2 | -8.7 | 2.1 |
| Thioredoxin Reductase | -7.9 | 1.5 |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
